molecular formula C17H25N3O3 B6977593 tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977593
M. Wt: 319.4 g/mol
InChI Key: YOQJGBDMZNKLHT-TZMCWYRMSA-N
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Description

tert-Butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyridine ring, and an azetidine ring

Properties

IUPAC Name

tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-5-12(13-8-6-7-10-18-13)19-15(21)14-9-11-20(14)16(22)23-17(2,3)4/h6-8,10,12,14H,5,9,11H2,1-4H3,(H,19,21)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQJGBDMZNKLHT-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC(=O)C2CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=N1)NC(=O)[C@H]2CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring followed by the introduction of the pyridine ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield primary alcohols as the dominant products .

Scientific Research Applications

tert-Butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and pathways.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

tert-Butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:

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